Saphenamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saphenamycin is an antibiotic compound with the molecular formula C23H18N2O5. It is produced by the bacterium Streptomyces canarius and other Streptomyces species . This compound is known for its broad range of biological activities, including antibacterial, antitumor, and mosquito larvicidal properties .
Preparation Methods
Saphenamycin is typically isolated from the cultured broth of Streptomyces canarius. The bacterium is cultured at 27°C under agitation and aeration for 48 hours in a medium containing glycerol, soluble starch, soy bean meal, fish meal, and calcium carbonate . The cultured broth is then filtered, and the filtered cake is extracted with methanol to elute this compound. The compound is further purified by silica gel column chromatography and recrystallization from chloroform and n-hexane, yielding yellow prisms of this compound .
Chemical Reactions Analysis
Saphenamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol for extraction and silica gel for chromatography . The major products formed from these reactions include saphenic acid and saphenyl esters .
Scientific Research Applications
Saphenamycin has a wide range of scientific research applications. It is used in chemistry for the synthesis of phenazine derivatives . In biology, it is studied for its antibacterial and antitumor activities . In medicine, this compound is explored for its potential use as an antibiotic and antitumor agent . Additionally, it has industrial applications in the production of mosquito larvicides .
Mechanism of Action
The mechanism of action of saphenamycin involves the intercalation of the drug with duplex DNA, forming a non-covalent complex. This interaction inhibits DNA replication and/or transcription, likely due to the deformation of the double helix . The tricyclic phenazine structure of this compound is believed to be responsible for its biological activities .
Comparison with Similar Compounds
Saphenamycin is similar to other phenazine derivatives such as phenazine-1-carboxylic acid, phenazine-1,6-dicarboxylic acid, and esmeraldins . These compounds share a planar core structure of three six-membered aromatic rings with two nitrogen atoms in a 5,10-diaza-anthracene arrangement . this compound is unique due to its broad range of biological activities and its specific ester bond linking the saphenic acid core with a 6-methylsalicyl group or a fatty acyl chain .
Properties
CAS No. |
634600-55-8 |
---|---|
Molecular Formula |
C23H18N2O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid |
InChI |
InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28) |
InChI Key |
AXHGAUSFRHOIGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saphenamycin; Racemic ssaphenamycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.